molecular formula C9H13NO3 B15332933 1-Oxa-4-azaspiro[5.5]undecane-3,5-dione

1-Oxa-4-azaspiro[5.5]undecane-3,5-dione

Cat. No.: B15332933
M. Wt: 183.20 g/mol
InChI Key: LTESFWDMAGPDPK-UHFFFAOYSA-N
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Description

1-Oxa-4-azaspiro[5.5]undecane-3,5-dione is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4-azaspiro[5.5]undecane-3,5-dione typically involves multi-step processes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts . Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and the development of more efficient catalysts may facilitate its large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-4-azaspiro[5.5]undecane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other reducible groups within the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Oxa-4-azaspiro[5.5]undecane-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-4-azaspiro[5.5]undecane-3,5-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition occurs through binding to the active site of the protein, thereby blocking its function and leading to the death of the bacterium.

Comparison with Similar Compounds

1-Oxa-4-azaspiro[5.5]undecane-3,5-dione can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

1-oxa-4-azaspiro[5.5]undecane-3,5-dione

InChI

InChI=1S/C9H13NO3/c11-7-6-13-9(8(12)10-7)4-2-1-3-5-9/h1-6H2,(H,10,11,12)

InChI Key

LTESFWDMAGPDPK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)NC(=O)CO2

Origin of Product

United States

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